

JAB-3068: A Technical Overview of Downstream Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JAB-3068 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple cellular signaling cascades, SHP2 inhibition by JAB-3068 has been investigated for its potential antineoplastic activity through the modulation of key downstream pathways. This document provides a detailed examination of the mechanism of action of JAB-3068, focusing on its impact on the RAS-MAPK signaling pathway and its role in immune modulation. While the clinical development of JAB-3068 has been discontinued in favor of a next-generation compound, the preclinical and early clinical findings offer valuable insights into the therapeutic potential of SHP2 inhibition.

Introduction to JAB-3068

JAB-3068 is a small molecule inhibitor that targets the protein tyrosine phosphatase (PTP) non-receptor type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival. [1] It is a key component of the RAS-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to genetic mutations.[1][3] Furthermore, SHP2 is involved in modulating immune responses, particularly through the programmed cell death 1 (PD-1) signaling pathway.[1][3]



JAB-3068 was developed by Jacobio Pharmaceuticals and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[4][5] Although its development has been discontinued, the study of **JAB-3068** has contributed to the understanding of SHP2 inhibition as a therapeutic strategy.[6]

Core Mechanism of Action: SHP2 Inhibition

JAB-3068 functions as an allosteric inhibitor of SHP2.[2][7] This mode of inhibition locks the SHP2 protein in an inactive conformation, preventing its catalytic activity. By inhibiting SHP2, **JAB-3068** blocks the dephosphorylation of its target proteins, thereby disrupting downstream signaling cascades.

Downstream Signaling Pathways Modulated by JAB-3068

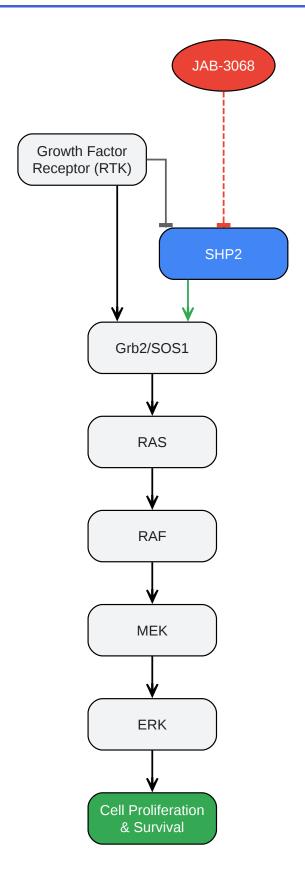
The primary downstream signaling pathways affected by **JAB-3068** are the RAS-MAPK pathway and the immune checkpoint pathway involving PD-1.

Inhibition of the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The hyperactivation of this pathway is a hallmark of many cancers.

By inhibiting SHP2, **JAB-3068** prevents the activation of RAS, thereby suppressing the entire MAPK cascade.[1] This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on this pathway for their growth.[1]





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Figure 1: JAB-3068 Inhibition of the RAS-MAPK Pathway.

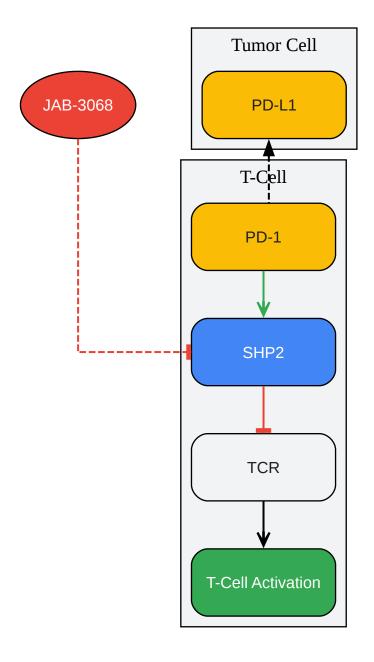


Modulation of the Immune Response

SHP2 also plays a significant role in regulating the immune system. It is involved in the signaling pathways of immune checkpoints, such as PD-1.[1] The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the recruitment of SHP2, which dephosphorylates and inactivates downstream T-cell receptor signaling components. This results in the suppression of T-cell activity and allows cancer cells to evade the immune system.

JAB-3068, by inhibiting SHP2, can prevent the deactivation of T-cells mediated by the PD-1/PD-L1 axis.[7] This enhances the anti-tumor activity of immune cells, such as CD8+ T-cells. [7] This immunomodulatory effect forms the rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7]





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Figure 2: JAB-3068 Modulation of PD-1 Signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for **JAB-3068**'s activity.



Parameter	Value	Cell Line/Assay	Reference
IC50 (SHP2 Inhibition)	25.8 nM	Biochemical Assay	[8]
IC50 (Cell Proliferation)	2.17 μΜ	KYSE-520 (Esophageal Squamous Cell Carcinoma)	[8]

Experimental Protocols

Detailed experimental protocols for the above-cited data are not publicly available. However, a general methodology for each key experiment is outlined below.

SHP2 Inhibition Assay (Biochemical)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of JAB-3068 against purified SHP2 enzyme.
- · General Protocol:
 - Recombinant human SHP2 protein is incubated with a fluorogenic or colorimetric phosphatase substrate.
 - Varying concentrations of JAB-3068 are added to the reaction wells.
 - The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).
 - The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.





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Figure 3: Workflow for a Biochemical SHP2 Inhibition Assay.

Cell Proliferation Assay

- Objective: To determine the IC50 of JAB-3068 on the proliferation of a cancer cell line.
- General Protocol:
 - KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with a range of concentrations of JAB-3068.
 - The plates are incubated for a period of 72 to 120 hours.
 - Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
 - The IC50 is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Clinical Development and Discontinuation

JAB-3068 entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001.[4][9] However, Jacobio Pharmaceuticals later decided to discontinue the development of **JAB-3068**.[6] This decision was based on clinical data showing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[6]

Conclusion

JAB-3068 is a potent allosteric inhibitor of SHP2 that demonstrates anti-cancer activity through the dual mechanisms of inhibiting the RAS-MAPK pathway and enhancing anti-tumor immunity. While its clinical journey has concluded, the insights gained from its development have been instrumental in validating SHP2 as a therapeutic target and have paved the way for next-



generation inhibitors. The study of **JAB-3068** underscores the therapeutic potential of targeting key signaling nodes like SHP2 in oncology.

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